3-Benzoyluracil

Descripción general

Descripción

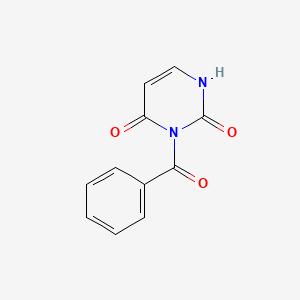

3-Benzoyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a benzoyl group attached to the third position of the uracil ring

Mecanismo De Acción

Target of Action

3-Benzoyluracil is a derivative of uracil, a pyrimidine base that is a fundamental component of RNA. Uracil derivatives are known to be important structural units used for the production of non-nucleoside inhibitors of hiv reverse transcriptase .

Mode of Action

It is known that uracil derivatives interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . This interaction results in changes to the normal functioning of the target, which can lead to the inhibition of viral replication in the case of HIV reverse transcriptase .

Biochemical Pathways

The inhibition of HIV reverse transcriptase, for example, disrupts the viral replication process .

Result of Action

The inhibition of hiv reverse transcriptase by uracil derivatives can prevent the replication of the virus, thereby reducing viral load and slowing the progression of the disease .

Análisis Bioquímico

Biochemical Properties

3-Benzoyluracil interacts with various enzymes, proteins, and other biomolecules. It is a structural unit used for the production of non-nucleoside inhibitors of HIV reverse transcriptase . The benzoyl fragment in this compound serves as a substituent at position 6 of the uracil heterocycle .

Cellular Effects

Uracil derivatives, including this compound, have been studied for their potential antiviral properties

Molecular Mechanism

It is known that uracil derivatives can interfere with DNA/RNA synthesis and repair

Metabolic Pathways

This compound may be involved in metabolic pathways related to the metabolism of uracil

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyluracil typically involves the benzoylation of uracil. One common method includes the reaction of uracil with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the benzoyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Benzoyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

3-Benzoyluracil has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Studies have explored its role in nucleic acid interactions and enzyme inhibition.

Industry: It is used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Benzyluracil

- 5-Acetyluracil

- N3-Benzoyl-N1-(2-tert-butyldimethylsilyloxyethyl)uracil

Uniqueness

3-Benzoyluracil is unique due to its specific benzoyl substitution at the third position, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This uniqueness makes it valuable for targeted applications in research and industry.

Actividad Biológica

3-Benzoyluracil is a compound that has garnered attention for its biological activity, particularly in the context of antiviral and cytostatic properties. This article aims to provide a detailed overview of the compound's biological activities, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Synthesis

This compound is a modified uracil derivative, characterized by the presence of a benzoyl group at the 3-position of the uracil ring. The synthesis of this compound typically involves chemical modifications of uracil or its analogs through various organic synthesis techniques, including condensation reactions and functional group transformations.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against several viruses. Notably, it has been shown to be effective against:

- Herpes Simplex Viruses (HSV-1 and HSV-2) : In cell culture assays, this compound displayed effective antiviral activity with EC50 values of 2.9 μM for HSV-1 and 4 μM for HSV-2, indicating potent inhibition of viral replication .

- Vesicular Stomatitis Virus (VSV) : The compound showed an EC50 value of 9 μM against VSV, which is comparable to standard antiviral agents like ribavirin .

- Respiratory Syncytial Virus (RSV) : With an EC50 value of 12 μM, this compound demonstrated effectiveness against RSV as well .

The following table summarizes the antiviral activity of this compound against various viruses:

| Virus Type | EC50 (μM) | Comparison with Ribavirin (EC50 μM) |

|---|---|---|

| Herpes Simplex Virus (HSV-1) | 2.9 | 17 |

| Herpes Simplex Virus (HSV-2) | 4 | 5 |

| Vesicular Stomatitis Virus | 9 | 17 |

| Respiratory Syncytial Virus | 12 | 5 |

Cytostatic Activity

In addition to its antiviral properties, this compound has been evaluated for its cytostatic effects on various cancer cell lines. The cytostatic activity is often quantified using the IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.

Research findings indicate that:

- Cytotoxicity : The compound exhibited cytotoxicity towards uninfected cell cultures with a minimum cytotoxic concentration (MCC) above 4 μM.

- Inhibition of Tumor Cell Lines : It showed significant cytostatic activity against murine leukemia L1210 cells, human lymphocyte CEM cells, and human cervix carcinoma HeLa cells at concentrations below 50 μM .

The following table presents the cytostatic activity of this compound:

| Cell Line | IC50 (μM) |

|---|---|

| Murine Leukemia L1210 | <50 |

| Human Lymphocyte CEM | <50 |

| Human Cervix Carcinoma HeLa | <50 |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models. For instance:

- Antitumor Efficacy in Xenograft Models : In a study involving nude mice implanted with A549 human lung cancer cells, administration of modified nucleoside analogs containing the benzoyl group resulted in tumor growth inhibition rates of up to 58% at higher doses .

- Comparison with Other Compounds : In comparative studies, compounds containing similar structural motifs have shown varying degrees of biological activity. For example, compounds with additional hydroxyl groups were hypothesized to enhance solubility and biological efficacy compared to their counterparts lacking these modifications .

Propiedades

IUPAC Name |

3-benzoyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJHSYADHZMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341033 | |

| Record name | 3-Benzoyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2775-87-3 | |

| Record name | 3-Benzoyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.